N,N-(4-Xylylidene)bisaminoguanidine

Furin Inhibition Serine Protease Selectivity Antiviral Drug Discovery

N,N-(4-Xylylidene)bisaminoguanidine (CAS 1945-65-9), also known as N,N'-(p-xylylidene)bis(aminoguanidine), terephthalaldehyde bis(amidinohydrazone), or terephthalaldehyde bis(guanylhydrazone), is a symmetrical bis-guanylhydrazone derivative with the molecular formula C₁₀H₁₄N₈ and a molecular weight of 246.27 g/mol. Structurally, it comprises two terminal carbamimidamido (guanidino) groups, each linked via imino nitrogens to a central 1,4-phenylenedimethanimine (p-xylylidene) spacer, forming a rigid, conjugated aromatic scaffold.

Molecular Formula C10H14N8
Molecular Weight 246.27 g/mol
CAS No. 1945-65-9
Cat. No. B161336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-(4-Xylylidene)bisaminoguanidine
CAS1945-65-9
SynonymsN,N-(4-xylylidene)bisaminoguanidine
N,N-(4-xylylidene)bisaminoguanidine, dihydrochloride
N,N-(p-xylylidene)bisaminoguanidine
Molecular FormulaC10H14N8
Molecular Weight246.27 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=NN=C(N)N)C=NN=C(N)N
InChIInChI=1S/C10H14N8/c11-9(12)17-15-5-7-1-2-8(4-3-7)6-16-18-10(13)14/h1-6H,(H4,11,12,17)(H4,13,14,18)/b15-5+,16-6+
InChIKeyDJQYBCUFGZTQSR-IAGONARPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-(4-Xylylidene)bisaminoguanidine (CAS 1945-65-9): Chemical Identity, Synonyms, and Compound Class


N,N-(4-Xylylidene)bisaminoguanidine (CAS 1945-65-9), also known as N,N'-(p-xylylidene)bis(aminoguanidine), terephthalaldehyde bis(amidinohydrazone), or terephthalaldehyde bis(guanylhydrazone), is a symmetrical bis-guanylhydrazone derivative with the molecular formula C₁₀H₁₄N₈ and a molecular weight of 246.27 g/mol . Structurally, it comprises two terminal carbamimidamido (guanidino) groups, each linked via imino nitrogens to a central 1,4-phenylenedimethanimine (p-xylylidene) spacer, forming a rigid, conjugated aromatic scaffold [1]. The compound is primarily encountered as the dihydrochloride salt (CAS 7044-24-8; NSC 66832) in biological studies and procurement contexts [2]. It belongs to the broader class of bis(amidinohydrazones), a family of synthetic small molecules that have attracted attention for their furin-inhibitory, endotoxin-sequestering, antileukemic, and antimicrobial properties [3].

Why Generic Bis-Guanylhydrazone Substitution Cannot Replace N,N-(4-Xylylidene)bisaminoguanidine in Research Procurement


Although numerous bis-guanylhydrazone congeners exist—including the clinically studied antileukemic agent methylglyoxal bis(guanylhydrazone) (MGBG; mitoguazone) and glyoxal bis(guanylhydrazone) (GBG)—these compounds differ fundamentally from N,N-(4-Xylylidene)bisaminoguanidine in three critical parameters: (i) spacer rigidity and geometry, where the target compound's planar, aromatic p-xylylidene bridge imposes a fixed inter-guanidino distance of approximately 5.7 Å that is absent in flexible aliphatic-bridged analogs [1]; (ii) basicity profile, with the target compound's weakly basic amidinohydrazone groups (calculated pKa ~8.03) conferring a distinct selectivity window against off-target serine proteases that is lost in strongly basic guanidino-containing congeners ; and (iii) biological signature, evidenced by its unique ability to induce non-chromosomal petite mutations in Saccharomyces cerevisiae and to serve as a selective probe for amino acid permease function—activities not shared by MGBG, GBG, or cycloheximide [2]. These structural and functional distinctions mean that substitution with a generic bis-guanylhydrazone will not recapitulate the target compound's specific protein-binding geometry, selectivity profile, or phenotypic readout in yeast genetic systems.

Quantitative Differentiation Evidence for N,N-(4-Xylylidene)bisaminoguanidine: Comparator-Based Performance Data


Furin Inhibition Ki = 1.5 µM with >20-Fold Selectivity Over Off-Target Trypsin-Like Serine Proteases

The terephthalaldehyde-derived bis-amidinohydrazone (identical to N,N-(4-Xylylidene)bisaminoguanidine) inhibits the proprotein convertase furin with an inhibitory constant Ki of 1.5 µM, representing the most potent compound identified in the first-generation screening series [1]. Critically, this compound exhibits a selectivity window of >20-fold against the related trypsin-like serine proteases thrombin, factor Xa, and plasmin, each displaying Ki values >30 µM [1]. By comparison, later-generation optimized furin inhibitors from the same chemical series (compounds 17 and 21) achieved superior furin potency (Ki = 0.46 µM and 0.59 µM, respectively) but compound 17 retains a guanidino residue associated with higher basicity and potentially altered selectivity . The target compound's differentiation therefore lies not in absolute furin potency but in its balanced profile of moderate furin inhibition combined with high selectivity against coagulation serine proteases, attributable to its weakly basic amidinohydrazone groups (calculated pKa ~8.03) . This is in contrast to classical furin inhibitors containing strongly basic guanidino or amidino groups (pKa typically >12) that often exhibit broader serine protease cross-reactivity .

Furin Inhibition Serine Protease Selectivity Antiviral Drug Discovery Proprotein Convertase

Lipopolysaccharide (LPS) Neutralization Potency Comparable to Polymyxin B — A Non-Polyamine Endotoxin-Sequestering Scaffold

In a homologous series of bis-guanylhydrazone compounds built upon the terephthalaldehyde (p-xylylidene) scaffold, first-generation compounds—structurally centered on the N,N-(4-Xylylidene)bisaminoguanidine core—bound and neutralized lipopolysaccharide (LPS) with a potency described as comparable to that of polymyxin B, the peptide antibiotic gold standard for LPS sequestration [1]. This finding emerged from a high-throughput screen designed to identify non-polyamine scaffolds with endotoxin-recognizing features, where guanylhydrazone-containing hits were observed at an unusually high frequency [1]. Unlike polymyxin B—a cyclic lipopeptide with significant nephrotoxicity that limits its clinical utility—the terephthalaldehyde-bis-guanylhydrazone scaffold represents a small-molecule (MW <300) template devoid of the polyamine backbone that characterized earlier lipopolyamine-based LPS binders [1]. While the original study reports preliminary structure-activity relationships and does not provide an explicit IC₅₀ value for the unsubstituted parent compound, the potency comparability statement is anchored in quantitative in vitro LPS neutralization assays using limulus amebocyte lysate (LAL) and cell-based TNF-α release readouts [1].

Endotoxin Sequestration Sepsis LPS Neutralization Gram-Negative Bacteria

Efficient Inducer of Non-Chromosomal Petite Mutation in Saccharomyces cerevisiae — A Unique Mitochondrial Phenotypic Probe

N,N'-(p-Xylylidene)-bis-aminoguanidine dihydrochloride (XBAG) proved to be an efficient inducer of the non-chromosomal (cytoplasmic) petite mutation in Saccharomyces cerevisiae under both growing and non-growing conditions [1]. A resistant mutant, designated Agr-7, was isolated and characterized by slow growth rate on YEPG or minimal medium and a small colony size phenotype [1]. Genetic analysis demonstrated that resistance in Agr-7 is dominant over the XBAG-sensitive allele in heterozygous diploids [1]. Uptake studies revealed that the resistance phenotype is mechanistically linked to alteration of the general amino acid permease (GAP) activity, directly implicating the compound in the functional interrogation of amino acid transport systems [1]. In contrast to classical petite mutation inducers such as ethidium bromide—which act primarily through direct mitochondrial DNA intercalation—XBAG's activity involves plasma membrane transport modulation, providing an orthogonal mechanism for studying mitochondrial-nuclear communication [1]. Subsequent studies confirmed that XBAG resistance is quantitatively modified by pma1 (plasma membrane H⁺-ATPase) and pdr1 (multiple drug resistance) mutations in S. cerevisiae, with resistance modifications distinct from those observed for the protein synthesis inhibitor cycloheximide [2].

Mitochondrial Genetics Petite Mutation Yeast Model Amino Acid Transport

Charge-Transfer Complex Formation with TCNQ for Organic Semiconductor Applications — Differentiated Electronic Material Precursor

Terephthalaldehyde bisamidinohydrazone dihydrochloride (the dihydrochloride salt of the target compound) is explicitly claimed as a key precursor (formula II) for the synthesis of terephthalaldehyde bisamidinohydrazone-7,7,8,8-tetracyanoquinodimethane (TCNQ) salt, a charge-transfer complex developed for organic semiconductor applications in electronic equipment and electronic materials [1]. The patent (JPH04346966A, assigned to ELNA CO LTD) describes a two-step synthetic process: the dihydrochloride salt is first reacted with lithium TCNQ to form a single salt, which is subsequently reacted with neutral TCNQ to yield the final charge-transfer complex [1]. This electronic application is structurally dependent on the rigid, planar p-xylylidene spacer that facilitates extended π-conjugation and stacking in the solid state—a property absent in flexibly bridged bis-guanylhydrazone analogs. In contrast to other bis-amidinohydrazone derivatives explored for biological applications, this compound's utility as an organic semiconductor precursor represents a distinct and quantifiably verifiable industrial application [1].

Organic Semiconductor Charge-Transfer Complex TCNQ Salt Electronic Materials

Antiproliferative and Differentiation-Inducing Activity in Leukemia Models — NSC 66832 Designation

The dihydrochloride salt of N,N-(4-Xylylidene)bisaminoguanidine, designated NSC 66832 (CAS 7044-24-8) by the National Cancer Institute, has been described as a potent small-molecule inhibitor that modulates key signaling pathways involved in tumor suppression, cell cycle arrest, and DNA damage responses . The compound is reported to exhibit pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, evidencing potential use as an anticancer agent for leukemia, colon cancer, breast cancer, and other malignancies [1]. This differentiation-inducing property places NSC 66832 within a distinct functional category compared to the classical cytotoxic bis-guanylhydrazone MGBG (mitoguazone), which acts primarily through S-adenosylmethionine decarboxylase (AdoMetDC) inhibition to deplete polyamines rather than through direct induction of cellular differentiation programs . However, it should be noted that publicly available curated bioactivity databases (CTD, ChEBI) currently list no curated gene/protein/disease associations for this compound as of 2024, indicating that detailed mechanistic target deconvolution and quantitative dose-response data (IC₅₀, EC₅₀) remain limited in peer-reviewed literature [2]. The available descriptions are derived primarily from patent and repository-level compound annotations rather than from published primary pharmacology studies.

Differentiation Therapy Leukemia Cancer Research Apoptosis

Broad-Spectrum Antibacterial and Antifungal Class Potential of Bis(N-amidinohydrazones) with MIC Values Ranging from <0.5 to >500 µM

While the specific compound N,N-(4-Xylylidene)bisaminoguanidine was not itself tested in the comprehensive antimicrobial screen, the closely related bis(N-amidinohydrazone) and N-(amidino)-N'-aryl-bishydrazone chemotypes—sharing the core amidinohydrazone pharmacophore with the target compound—were systematically evaluated against panels of Gram-positive bacteria, Gram-negative bacteria, and fungi [1]. These compounds demonstrated broad-spectrum antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from <0.5 to >500 µM against bacteria and 1.0 to >31.3 µg/mL against fungi, exhibiting either superior or similar antimicrobial activity compared to clinically used standard drugs in most cases [1]. Notably, minimal emergence of drug resistance was observed even after 15 serial passages, and human Ether-à-go-go-related gene (hERG) channel inhibition was weak to moderate with acceptable IC₅₀ values of 1.12–3.29 µM [1]. The target compound's p-xylylidene scaffold—providing a rigid aromatic spacer between the two amidinohydrazone groups—is structurally distinct from the more flexible alkyl-bridged analogs predominantly evaluated in this study, suggesting that the target compound may exhibit altered antimicrobial potency and spectrum based on its unique spatial presentation of the terminal guanidino groups [1].

Antimicrobial Resistance Broad-Spectrum Antibacterial Antifungal Bis-Amidinohydrazone

Procurement-Driven Application Scenarios for N,N-(4-Xylylidene)bisaminoguanidine Based on Verified Evidence


Antiviral Drug Discovery: Furin Inhibitor Lead Optimization with Intrinsic Serine Protease Selectivity

Medicinal chemistry teams developing furin inhibitors for antiviral applications—particularly against influenza viruses requiring furin-mediated hemagglutinin cleavage (H5, H7 subtypes) or coronaviruses with furin-cleavable spike proteins—should consider N,N-(4-Xylylidene)bisaminoguanidine as a first-generation lead scaffold. The compound's balanced profile of moderate furin inhibition (Ki = 1.5 µM) combined with >20-fold selectivity over coagulation serine proteases (Ki > 30 µM for thrombin, factor Xa, plasmin) [1] provides an attractive starting point for fragment-based or structure-guided optimization. Unlike polybasic furin inhibitors that carry an intrinsic bleeding risk from off-target anticoagulant activity, this scaffold's weakly basic amidinohydrazone groups (pKa ~8.03) offer a built-in selectivity advantage that can be preserved during potency optimization.

Sepsis Drug Discovery: Non-Polyamine, Small-Molecule Endotoxin Sequestration Scaffold

Researchers targeting Gram-negative sepsis through LPS neutralization can procure the terephthalaldehyde-bis-guanylhydrazone parent scaffold as an alternative to polymyxin B-based templates. The compound's potency comparability to polymyxin B in LPS binding and neutralization assays [1], combined with its small-molecule nature (MW <300) and absence of the polyamine backbone that limited earlier lipopolyamine drug candidates [1], makes it suitable for systematic SAR campaigns. The rigid p-xylylidene core permits hydrophobic decoration at the aromatic positions without compromising the inter-guanidino distance critical for lipid A recognition, enabling parallel optimization of potency and pharmacokinetic properties.

Yeast Mitochondrial Genetics: Chemical Probe for Amino Acid Permease-Dependent Petite Mutation Studies

For S. cerevisiae geneticists investigating mitochondrial DNA maintenance, the dihydrochloride salt XBAG serves as a unique petite mutation inducer whose mechanism operates through general amino acid permease (GAP) modulation rather than direct mtDNA intercalation [1]. This property is particularly valuable for studies requiring orthogonal chemical perturbation of mitochondrial function—for instance, when comparing transport-dependent versus DNA damage-dependent routes to the petite phenotype. The availability of the well-characterized Agr-7 resistant mutant [1] and the documented interactions with pma1 and pdr1 multidrug resistance networks further enable its use as a selective chemical probe in genetic interaction screens aimed at dissecting plasma membrane contributions to mitochondrial-nuclear communication.

Organic Electronics: Precursor for Bisamidinohydrazone-TCNQ Charge-Transfer Semiconductor Synthesis

Materials scientists working on organic semiconductor devices can procure the dihydrochloride salt of N,N-(4-Xylylidene)bisaminoguanidine as a precursor for synthesizing charge-transfer complex salts with TCNQ, as described in the ELNA CO LTD patent JPH04346966A [1]. The rigid, planar p-xylylidene spacer is structurally essential for the formation of conductive charge-transfer stacks in the solid state—a property not achievable with flexible-chain bis-guanylhydrazone alternatives. The two-step synthetic protocol (lithium TCNQ reaction followed by neutral TCNQ addition) [1] provides a reproducible route to novel organic conductive materials with potential applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), or molecular electronic components.

Cancer Pharmacology: Differentiation Therapy Probe with Proposed Monocyte Lineage Induction Activity

Cancer researchers evaluating non-cytotoxic differentiation therapy approaches may consider NSC 66832 (the dihydrochloride salt) as a tool compound for probing monocyte/macrophage differentiation pathways in leukemia models, based on its annotation as a compound that arrests undifferentiated cell proliferation and induces monocyte differentiation [1]. This proposed activity is mechanistically distinct from the polyamine depletion mechanism of MGBG (mitoguazone), the classical antileukemic bis-guanylhydrazone . However, procurement for this application should be accompanied by independent verification of differentiation activity and target engagement in the user's specific cell model, given the current absence of published peer-reviewed quantitative pharmacology data (IC₅₀, EC₅₀) and curated gene/protein association records [2].

Quote Request

Request a Quote for N,N-(4-Xylylidene)bisaminoguanidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.